2,3-Bis(decanoyloxy)propyl tetradecanoate
Description
Properties
IUPAC Name |
2,3-di(decanoyloxy)propyl tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-17-18-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-15-12-9-6-3)32-41-35(38)29-26-23-20-14-11-8-5-2/h34H,4-33H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBNWKAHAXTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10804758 | |
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62833-19-6 | |
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Bis Decanoyloxy Propyl Tetradecanoate
Chemical Synthesis Pathways and Reaction Mechanisms
The chemical synthesis of 2,3-Bis(decanoyloxy)propyl tetradecanoate (B1227901) involves several strategic approaches to ensure the correct placement of the decanoyl and tetradecanoyl groups on the glycerol (B35011) molecule.
Regioselective Esterification Strategies for Glycerol Derivatives
Regioselective esterification is a cornerstone in the synthesis of structured triglycerides like 2,3-Bis(decanoyloxy)propyl tetradecanoate. The primary challenge lies in differentiating between the primary (sn-1, sn-3) and secondary (sn-2) hydroxyl groups of the glycerol backbone.
One effective strategy involves the use of protecting groups to temporarily block certain hydroxyl groups, thereby directing the acylation to the desired positions. For instance, the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol can be protected, leaving the sn-2 hydroxyl group available for esterification with tetradecanoic acid. Subsequent deprotection and esterification with decanoic acid would then yield the target compound. A common protecting group for this purpose is the isopropylidene group, which selectively protects the sn-1 and sn-2 or sn-1 and sn-3 positions depending on the starting material. For the synthesis of 2,3-diacyl-sn-glycerols, D-mannitol can be used as a starting material, which allows for the creation of specific stereoisomers. nih.govcapes.gov.br
Another approach utilizes catalysts that can direct the acylation. Diarylborinic acids, for example, have been shown to catalyze the regioselective acylation of diols and polyols. researchgate.net These catalysts can form cyclic borinic esters with adjacent hydroxyl groups (e.g., at the sn-1 and sn-2 positions of glycerol), thereby activating the remaining hydroxyl group (sn-3) for selective acylation. By carefully choosing the sequence of fatty acid introduction, one could potentially synthesize the desired triglyceride.
The table below summarizes representative catalysts and their effects on the regioselectivity of glycerol esterification.
| Catalyst/Protecting Group Strategy | Target Positions | Typical Reagents | Key Outcome |
| Isopropylidene protection of sn-1,2 positions | sn-3 | Isopropylidene acetone, Tetradecanoyl chloride | Selective acylation at the sn-3 position |
| Diarylborinic acid catalysis | sn-1 or sn-3 | Diarylborinic acid, Acyl chloride | Favors acylation of primary hydroxyl groups |
| Benzylidene protection of sn-1,3 positions | sn-2 | Benzaldehyde, Tetradecanoyl chloride | Selective acylation at the sn-2 position |
This table presents generalized strategies that can be adapted for the synthesis of the target compound.
Multi-step Total Synthesis Routes: Epoxidation, Diol Formation, and Subsequent Esterification
Multi-step total synthesis provides a highly controlled but more laborious route to this compound. A plausible synthetic pathway could start from an allyl alcohol derivative.
The synthesis could proceed via the following key steps:
Epoxidation: The double bond of an allyl derivative can be epoxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA).
Ring-opening and Diol Formation: The resulting epoxide can undergo a ring-opening reaction to form a diol. This step is crucial for establishing the glycerol backbone.
Selective Protection and Esterification: The primary and secondary hydroxyl groups of the newly formed diol can be selectively protected and then esterified in a stepwise manner with decanoic acid and tetradecanoic acid to yield the final product.
Direct Acylation and Transesterification Approaches
Direct acylation of glycerol with a mixture of decanoic and tetradecanoic acids or their derivatives (e.g., acyl chlorides or anhydrides) is the most straightforward approach but generally lacks selectivity, leading to a complex mixture of triglycerides. mdpi.com The reactivity of the primary hydroxyl groups of glycerol is higher than the secondary one, which can lead to a statistical distribution of products. To achieve a higher yield of the desired product, a significant excess of one fatty acid might be used, followed by separation of the resulting triglycerides.
Transesterification, or the exchange of fatty acid groups between an existing triglyceride and a fatty acid or another ester, is also a viable method. For example, a triglyceride with simple fatty acids could be transesterified with decanoic and tetradecanoic acids in the presence of a chemical catalyst. However, controlling the final structure to obtain a high yield of this compound remains a significant challenge due to the random nature of the reaction.
Biocatalytic and Enzymatic Synthesis of this compound and Analogues
Biocatalysis, particularly using lipases, offers a powerful and highly selective alternative to traditional chemical synthesis for producing structured triglycerides. researchgate.net
Lipase-Catalyzed Esterification for Triglyceride Synthesis
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze esterification, transesterification, and hydrolysis of triglycerides with high regioselectivity and stereospecificity. nih.govwikipedia.org For the synthesis of this compound, a two-step chemoenzymatic approach is often employed. researchgate.net
In the first step, a 1,3-regioselective lipase (B570770), such as that from Rhizomucor miehei, can be used to catalyze the esterification of the primary hydroxyl groups of glycerol with decanoic acid. This results in the formation of 1,3-didecanoylglycerol. The second step involves the chemical or enzymatic acylation of the remaining sn-2 hydroxyl group with tetradecanoic acid. nih.govneliti.com
Alternatively, lipase-catalyzed acidolysis can be used. This involves the reaction of a starting triglyceride with a desired fatty acid in the presence of a lipase. For instance, a triglyceride rich in a certain fatty acid could be reacted with decanoic and tetradecanoic acids using a specific lipase to incorporate these fatty acids at desired positions. nih.govnih.gov The success of this method hinges on the specificity of the lipase for the incoming and outgoing fatty acids. nih.gov
The table below outlines common lipases and their applications in structured triglyceride synthesis.
| Lipase Source | Regioselectivity | Typical Application in Structured Triglyceride Synthesis |
| Rhizomucor miehei | sn-1,3 specific | Synthesis of 1,3-diacylglycerols as precursors for MLM triglycerides |
| Candida antarctica Lipase B (CALB) | Non-specific (can be selective under controlled conditions) | Esterification of secondary alcohols, synthesis of various structured lipids |
| Thermomyces lanuginosus | sn-1,3 specific | Acidolysis reactions for incorporating new fatty acids at primary positions |
| Rhizopus oryzae | sn-1,3 specific | Production of MLM-structured triglycerides via a two-step ethanolysis and esterification process. mdpi.com |
This table provides examples of lipases and their general use, which can be tailored for the synthesis of the target compound.
Engineering of Biocatalysts for Enhanced Specificity and Yield
To overcome the limitations of natural enzymes, such as insufficient specificity or stability under industrial conditions, protein engineering techniques are employed. nih.gov Directed evolution and rational design are two key strategies used to modify lipases to enhance their performance in synthesizing specific structured triglycerides.
By altering the amino acid sequence around the active site of a lipase, its substrate specificity can be tuned to favor the incorporation of decanoic and tetradecanoic acids at the desired positions. This can lead to higher yields of this compound and reduce the formation of unwanted byproducts, simplifying downstream purification processes.
Process Optimization for Industrial-Scale Biocatalytic Production
The industrial-scale biocatalytic production of this compound, a structured lipid of the ABB type (where A is tetradecanoic acid and B is decanoic acid), is typically achieved through a two-step enzymatic process. This process involves the initial formation of 2-decanoyl-glycerol followed by its esterification with tetradecanoic acid. The optimization of this process is critical for achieving high product yields and purity. dss.go.thresearchgate.net
The primary biocatalysts for this synthesis are sn-1,3-regiospecific lipases, which selectively hydrolyze or esterify the sn-1 and sn-3 positions of the glycerol backbone. Lipases from sources such as Rhizomucor miehei, Rhizopus delemar, and Rhizopus javanicus have demonstrated high efficacy in the synthesis of structured triglycerides. researchgate.net The optimization of several key parameters is crucial for maximizing the efficiency of this biocatalytic process.
Key Optimization Parameters:
Enzyme Selection and Immobilization: The choice of lipase is paramount. Immobilized lipases are generally preferred for industrial applications as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for continuous operation and enzyme recycling. dss.go.th Carriers like Celite have been shown to be effective for lipase immobilization. dss.go.th
Substrate Molar Ratio: The molar ratio of the substrates (glycerol or a glycerol precursor, decanoic acid, and tetradecanoic acid) significantly influences the reaction equilibrium and product yield. An optimized ratio ensures the efficient incorporation of the desired fatty acids. nih.gov
Temperature: Reaction temperature affects both the enzyme's activity and stability, as well as the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation. Temperatures in the range of 40 to 70°C are commonly explored to find the optimal balance. nih.gov
Water Activity/Content: Water content in the reaction medium is a critical parameter in lipase-catalyzed reactions. While a certain amount of water is essential for maintaining the enzyme's catalytically active conformation, excess water can promote hydrolytic side reactions, reducing the yield of the desired triglyceride. researchgate.netnih.gov
Solvent Medium: The choice of an organic solvent can influence substrate solubility, enzyme activity, and reaction equilibrium. Solvents like hexane (B92381) or methyl-t-butyl ether are often used in the synthesis of structured lipids. dss.go.th However, solvent-free systems are increasingly being explored to align with green chemistry principles. mdpi.com
Reaction Time: Optimizing the reaction time is necessary to achieve maximum conversion without promoting the formation of by-products through acyl migration or subsequent hydrolysis. ccsenet.org
Process Flow for Industrial Production:
First Step - Synthesis of 2-decanoyl-glycerol: This can be achieved through the alcoholysis of tridecanoin catalyzed by an sn-1,3-specific lipase. The reaction is driven to produce the 2-monoglyceride.
Purification: The resulting 2-decanoyl-glycerol is typically purified, often through crystallization, to remove by-products such as free fatty acids and the sn-1,3-diacylglycerol. dss.go.thresearchgate.net
Second Step - Esterification: The purified 2-decanoyl-glycerol is then esterified with tetradecanoic acid (myristic acid) at the sn-1 and sn-3 positions, again using an sn-1,3-specific lipase.
Final Purification: The final product, this compound, is purified to remove unreacted substrates and any by-products.
The following interactive table summarizes typical parameters that would be optimized for the industrial-scale biocatalytic production of a structured triglyceride like this compound, based on findings for similar compounds.
| Parameter | Range Explored | Optimal Condition for Similar Syntheses | Rationale for Optimization |
| Lipase Source | Rhizomucor miehei, Rhizopus delemar, Candida antarctica | Immobilized Rhizomucor miehei lipase | High sn-1,3-regiospecificity and stability. nih.gov |
| Temperature (°C) | 30 - 70 | 50 - 60 | Balances reaction rate and enzyme stability. nih.gov |
| Substrate Molar Ratio (Fatty Acid:Glycerol Backbone) | 1:1 to 7:1 | 3:1 to 5:1 | Drives the equilibrium towards esterification. nih.gov |
| Water Content (% w/w) | 0 - 5 | < 1 | Minimizes hydrolytic side reactions. researchgate.net |
| Reaction Time (hours) | 1 - 24 | 8 - 12 | Sufficient for high conversion without by-product formation. ccsenet.org |
| Solvent | Hexane, Toluene, Solvent-free | Solvent-free | Green chemistry, reduced downstream processing. mdpi.com |
Green Chemistry Principles in Glyceride Synthesis
The synthesis of this compound and other structured glycerides is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. youtube.com The application of these principles addresses concerns associated with traditional chemical synthesis, which often involves harsh reaction conditions, hazardous reagents, and significant waste generation.
Key Green Chemistry Principles Applied:
Use of Renewable Feedstocks: A core principle of green chemistry is the utilization of renewable raw materials. youtube.com In glyceride synthesis, this is exemplified by the use of glycerol, a major byproduct of the biodiesel industry, as the backbone for building the triglyceride molecule. omnitechintl.comrsc.org Fatty acids like decanoic acid and tetradecanoic acid can also be sourced from renewable plant oils and animal fats. omnitechintl.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents. youtube.com Biocatalysts, specifically enzymes like lipases, are central to the green synthesis of structured glycerides. newschool.edu Lipases operate under mild conditions (moderate temperature and pressure), are highly specific, which minimizes the formation of unwanted by-products, and are biodegradable. mdpi.com
Atom Economy: Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product. youtube.com Enzymatic synthesis of structured triglycerides can exhibit high atom economy, particularly in solvent-free systems where the primary reactants are the glycerol backbone and the fatty acids.
Safer Solvents and Auxiliaries: Green chemistry encourages the elimination or replacement of hazardous solvents. youtube.com While some biocatalytic processes for glyceride synthesis use organic solvents, there is a strong trend towards developing solvent-free reaction systems. mdpi.com When solvents are necessary, greener alternatives like glycerol itself are being explored. patsnap.comresearchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy requirements of the chemical process. youtube.com Lipase-catalyzed reactions typically proceed at mild temperatures, making them more energy-efficient compared to conventional chemical methods that may require high heat. ccsenet.org
Reduction of Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and generate waste. youtube.com The high selectivity of lipases often allows for the direct synthesis of the target structured triglyceride without the need for protecting groups on the glycerol backbone, thus simplifying the process and reducing waste. dss.go.thresearchgate.net
The following interactive table highlights the application of green chemistry principles in the synthesis of structured glycerides.
| Green Chemistry Principle | Application in Glyceride Synthesis | Benefit |
| Renewable Feedstocks | Use of glycerol from biodiesel production and fatty acids from natural oils. omnitechintl.comrsc.org | Reduces reliance on fossil fuels and utilizes a waste stream. |
| Catalysis | Employment of lipases as biocatalysts. newschool.edu | Mild reaction conditions, high selectivity, reduced by-products. mdpi.com |
| Atom Economy | Direct esterification in solvent-free systems. youtube.com | High conversion of reactants to the desired product, minimizing waste. |
| Safer Solvents | Shift towards solvent-free reactions or use of green solvents like glycerol. mdpi.compatsnap.com | Reduces environmental pollution and health hazards associated with volatile organic compounds. |
| Energy Efficiency | Reactions conducted at moderate temperatures (e.g., 40-60°C). ccsenet.org | Lower energy consumption and reduced carbon footprint. |
| Reduce Derivatives | One- or two-step enzymatic synthesis without protecting groups. dss.go.thresearchgate.net | Simplifies the process, reduces reagent use and waste generation. |
Advanced Analytical Characterization of 2,3 Bis Decanoyloxy Propyl Tetradecanoate
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry (MS) is a cornerstone in lipid analysis due to its high sensitivity and specificity, enabling the determination of molecular weight and the identification of constituent fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For triglycerides like 2,3-Bis(decanoyloxy)propyl tetradecanoate (B1227901), which have high molecular weights, high-temperature GC columns and specialized injection techniques are necessary to prevent thermal degradation and ensure proper volatilization.
In a typical GC-MS analysis of this compound, the molecule would first be introduced into the GC, where it would travel through a heated column. The retention time would be influenced by its boiling point and interactions with the column's stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, commonly through electron ionization (EI). The resulting mass spectrum would display a molecular ion peak (M+), although it may be weak or absent for high-molecular-weight triglycerides. More prominent would be the fragment ions resulting from the loss of the fatty acid chains.
Key Fragmentation Ions in GC-MS (Electron Ionization):
| Ion Description | Predicted m/z |
| [M - RCOO•]+ (Loss of decanoyl radical) | 481.4 |
| [M - R'COO•]+ (Loss of tetradecanoyl radical) | 425.4 |
| [RCO]+ (Decanoyl acylium ion) | 155.1 |
| [R'CO]+ (Tetradecanoyl acylium ion) | 211.2 |
| Diacylglycerol-like fragments | Various |
This interactive table displays the predicted major fragment ions for 2,3-Bis(decanoyloxy)propyl tetradecanoate under typical GC-MS (EI) conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is highly suited for the analysis of complex lipid mixtures and non-volatile compounds like this compound. Reversed-phase LC is commonly employed, separating triglycerides based on their hydrophobicity.
Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS for lipid analysis. It typically generates protonated molecules [M+H]+ or adducts with cations like ammonium [M+NH4]+ or sodium [M+Na]+. These adducts are often more stable than the protonated molecule and provide valuable structural information during subsequent fragmentation.
For this compound, an LC-MS analysis would involve its separation on a C18 column followed by ESI-MS detection. The resulting mass spectrum would show a prominent peak corresponding to the chosen adduct ion, allowing for accurate molecular weight determination.
Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful tool for the detailed structural elucidation of triglycerides, including the identification and positional distribution of fatty acids. In an MS/MS experiment, a specific precursor ion (e.g., the [M+NH4]+ adduct of this compound) is selected and then fragmented by collision-induced dissociation (CID).
The fragmentation of the [M+NH4]+ adduct of a triglyceride characteristically results in the neutral loss of ammonia and a fatty acid molecule. The analysis of these neutral losses allows for the unambiguous identification of the fatty acyl chains present in the molecule. For this compound, the MS/MS spectrum of its [M+NH4]+ adduct would be expected to show neutral losses corresponding to decanoic acid and tetradecanoic acid. The relative abundance of the fragment ions can also provide clues about the position of the fatty acids on the glycerol (B35011) backbone.
Predicted MS/MS Fragmentation of [M+NH4]+ Adduct:
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Corresponding Fatty Acid |
| 656.6 | NH3 + C10H20O2 | 481.4 | Decanoic Acid |
| 656.6 | NH3 + C14H28O2 | 425.4 | Tetradecanoic Acid |
This interactive table outlines the expected fragmentation pattern of the ammonium adduct of this compound in an MS/MS experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise three-dimensional structure of molecules, including the stereochemistry and positional isomerism of triglycerides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.
In the ¹H NMR spectrum, the protons on the glycerol backbone exhibit distinct chemical shifts depending on their position (sn-1, sn-2, or sn-3). The protons at the sn-1 and sn-3 positions are diastereotopic and will show different chemical shifts, while the sn-2 proton will have a unique signal. Similarly, the protons on the fatty acid chains will have characteristic signals that can be used for identification and quantification.
¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the ester linkages and the carbons of the glycerol backbone have chemical shifts that are sensitive to the position of the fatty acid. By analyzing these shifts, it is possible to distinguish between this compound and its positional isomers, such as 1,3-Bis(decanoyloxy)propyl tetradecanoate.
Characteristic ¹³C NMR Chemical Shifts for the Glycerol Backbone:
| Carbon Position | Expected Chemical Shift Range (ppm) |
| sn-1 | 62-63 |
| sn-2 | 68-70 |
| sn-3 | 62-63 |
This interactive table shows the typical chemical shift ranges for the glycerol carbons in a triglyceride, which are crucial for determining the positional distribution of fatty acids.
Chromatographic Separation Techniques for Purity and Isomer Resolution
Chromatographic techniques are fundamental for the purification and separation of this compound from complex mixtures and for the resolution of its isomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is the premier chromatographic technique for the analysis and purification of triglycerides. For the separation of this compound and its isomers, reversed-phase HPLC is the method of choice.
A typical HPLC method would utilize a C18 stationary phase, which separates molecules based on their hydrophobicity. The mobile phase would consist of a mixture of non-polar and polar organic solvents, such as acetonitrile and isopropanol. A gradient elution, where the proportion of the non-polar solvent is gradually increased, is often employed to achieve optimal separation of a wide range of triglycerides.
The development of an HPLC method for this compound would involve optimizing several parameters to achieve the desired resolution and analysis time.
Key Parameters for HPLC Method Development:
| Parameter | Considerations |
| Stationary Phase | C18 or C30 columns for good hydrophobic selectivity. |
| Mobile Phase | Acetonitrile, isopropanol, methanol, or tetrahydrofuran mixtures. Gradient elution is typically required. |
| Column Temperature | Affects viscosity of the mobile phase and can influence selectivity. |
| Flow Rate | Optimized for best resolution without excessive analysis time. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection of non-chromophoric triglycerides. |
This interactive table summarizes the critical parameters to consider when developing an HPLC method for the analysis of this compound.
Gas Chromatography (GC) for Fatty Acid Profiling and Composition
Gas Chromatography (GC) is an essential technique for determining the fatty acid profile of triglycerides like this compound. Due to the low volatility of the intact triglyceride, direct analysis is challenging. Therefore, a derivatization step is employed to convert the fatty acids into more volatile forms, typically fatty acid methyl esters (FAMEs). ifremer.frrestek.com This process involves transesterification, where the triglyceride is reacted with an alcohol, such as methanol, in the presence of a catalyst.
Once derivatized, the FAME mixture is injected into the gas chromatograph. The separation is commonly performed on a capillary column with a polar stationary phase, such as those based on polyethylene glycol or biscyanopropyl polysiloxane, which are effective in separating FAMEs based on their chain length and degree of unsaturation. restek.com A flame ionization detector (FID) is typically used for quantification due to its high sensitivity to hydrocarbons.
For this compound, the GC analysis would be expected to yield two primary FAMEs: methyl decanoate and methyl tetradecanoate. The theoretical molar ratio of these esters would be 2:1, reflecting the two decanoyl (C10:0) chains and one tetradecanoyl (myristoyl, C14:0) chain attached to the glycerol backbone. The retention time of each FAME allows for its identification by comparison with known standards, while the peak area corresponds to its relative abundance in the mixture. usm.mynih.gov
Table 1: Typical GC Parameters and Expected Fatty Acid Composition
| Parameter | Value |
| Column Type | Polar Capillary Column (e.g., Rt-2560) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 225 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 285 °C |
| Oven Program | Initial 100°C, ramp to 240°C at 3°C/min |
| Fatty Acid Detected | Methyl Decanoate (C10:0) |
| Expected Retention Time | Shorter |
| Expected Molar % | ~66.7% |
| Fatty Acid Detected | Methyl Tetradecanoate (C14:0) |
| Expected Retention Time | Longer |
| Expected Molar % | ~33.3% |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For triglycerides like this compound, TGA provides critical information about thermal stability and decomposition patterns. aston.ac.ukresearchgate.net When heated in an inert atmosphere (e.g., nitrogen), triglycerides undergo volatilization and thermal degradation at high temperatures. osti.gov
The TGA curve for a pure saturated triglyceride typically shows a single, well-defined weight loss step. osti.gov The analysis reveals key temperatures: the onset temperature of decomposition, which indicates the beginning of thermal instability, and the peak decomposition temperature (obtained from the derivative of the TGA curve, DTG), which signifies the point of maximum rate of weight loss. For long-chain saturated triglycerides, this decomposition generally occurs in a temperature range between 350°C and 500°C. researchgate.net The process results in near-complete volatilization, leaving behind minimal solid residue. researchgate.net TGA is a valuable tool for assessing the purity and thermal behavior of such compounds. aston.ac.uk
Table 2: Expected TGA Data for this compound
| Parameter | Description | Expected Value/Range |
| Heating Rate | Constant rate of temperature increase | 10-20 °C/min |
| Atmosphere | Inert Gas (Nitrogen) | N/A |
| Onset of Decomposition (Tonset) | Temperature at which significant weight loss begins | 350 - 380 °C |
| Peak Decomposition Temp (Tpeak) | Temperature of maximum rate of weight loss | 410 - 440 °C |
| Final Temperature | End of the analysis run | 600 °C |
| Residual Mass | Percentage of mass remaining at the end of the run | < 2% |
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds. For this compound, both FTIR and Raman spectroscopy can confirm the presence of its key structural features.
FTIR Spectroscopy : In FTIR, infrared radiation is absorbed by the molecule at specific frequencies corresponding to its vibrational modes. The ester functional group, central to the triglyceride structure, exhibits two prominent absorption bands: a strong C=O (carbonyl) stretching band typically found in the 1735-1750 cm⁻¹ region, and C-O stretching bands in the 1150-1250 cm⁻¹ range. The long alkyl chains (decanoyl and tetradecanoyl) produce strong, sharp C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1375-1465 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, it is often weaker than in FTIR. Conversely, the C-C and C-H vibrations of the long hydrocarbon chains tend to produce strong signals in Raman spectra, making it an excellent tool for studying the conformation and packing of the alkyl chains. Symmetrical vibrations, which may be weak or absent in FTIR, can be strong in Raman spectra. mdpi.com
Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, confirming its identity and providing insights into its molecular structure.
Table 3: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| C-H (Alkyl Chains) | Stretching | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| C=O (Ester) | Stretching | 1735 - 1750 (Very Strong) | 1735 - 1750 (Moderate) |
| C-H (Alkyl Chains) | Bending | 1375 - 1465 (Moderate) | 1375 - 1465 (Moderate) |
| C-O (Ester) | Stretching | 1150 - 1250 (Strong) | 1150 - 1250 (Weak) |
Emerging Research Applications and Future Directions for 2,3 Bis Decanoyloxy Propyl Tetradecanoate
Development of Advanced Polymer Additives and Biodegradable Materials
The quest for environmentally friendly and high-performance polymers has led to the investigation of bio-based additives. Triglycerides are being explored as renewable and biodegradable plasticizers for polymers such as poly(lactic acid) (PLA). The introduction of these molecules into a polymer matrix can enhance flexibility and improve processing characteristics. The specific fatty acid composition of the triglyceride influences its effectiveness as a plasticizer. While direct research on 2,3-Bis(decanoyloxy)propyl tetradecanoate (B1227901) in this context is not extensively documented, the principles of using triglycerides with varied fatty acid chains suggest its potential utility. The presence of both medium-chain (decanoyl) and long-chain (tetradecanoyl) fatty acids could offer a unique balance of properties, such as improved compatibility and reduced migration compared to simpler triglycerides.
Biodegradable additives are compounds that can be mixed with traditional plastics to facilitate their breakdown under specific environmental conditions. goecopure.com These additives can work by promoting oxidation of the polymer chains or by encouraging microbial activity. goecopure.com The integration of triglycerides like 2,3-Bis(decanoyloxy)propyl tetradecanoate into bioplastic formulations or as a component in blends with traditional plastics to enhance biodegradability is an area ripe for exploration. goecopure.comgoogle.com For instance, the use of glycerol (B35011), a primary component of triglycerides, as a plasticizer in thermoplastic starch and polyester blends has been shown to be effective. researchgate.net This suggests that triglycerides themselves could serve a similar function, with the fatty acid chains further modifying the material's properties.
Formulation Science for Non-Pharmaceutical and Non-Cosmetic Deliveries (e.g., industrial fluids, lubricants)
The unique chemical structure of triglycerides, with their long, polar fatty acid chains, makes them suitable for applications in industrial fluids and lubricants. researchgate.net These molecules can form strong lubricant films that interact effectively with metallic surfaces, thereby reducing friction and wear. researchgate.net Research has demonstrated the potential of various vegetable oils as metal-working fluids and lubricants. researchgate.net
A key area of development is the modification of triglycerides to enhance their performance, such as thermal stability. google.com For example, mixed ester products derived from the transesterification of triglycerides with polyoxyalkylene glycols and dicarboxylic acids have been shown to be useful as metalworking fluids with enhanced thermal stability and good emulsifying properties. google.com This opens the possibility for this compound to be used as a base oil or an additive in the formulation of high-performance, biodegradable lubricants. Its specific mixed-acid composition could provide a desirable balance of lubricity and stability. These modified triglycerides can be used as neat oils, in solutions with other base oils, or as stable aqueous emulsions. google.com
Enzymatic Biotransformation for Novel Derivative Synthesis
The field of biocatalysis offers powerful tools for the modification of lipids to create novel, high-value compounds. Lipases, a class of enzymes, are widely used for the synthesis of structured lipids, which are triglycerides with a specific arrangement of fatty acids on the glycerol backbone. mdpi.comnih.govresearchgate.net These enzymatic methods are preferred over chemical synthesis due to their high specificity, milder reaction conditions, and the avoidance of undesirable side reactions. mdpi.comresearchgate.net
The enzymatic modification of this compound can be envisioned through several lipase-catalyzed reactions: scielo.brresearchgate.net
Acidolysis: This reaction involves the exchange of one or more fatty acids of the triglyceride with a new fatty acid. mdpi.com For instance, reacting this compound with a short-chain fatty acid in the presence of a 1,3-specific lipase (B570770) could yield a new triglyceride with short-chain fatty acids at the sn-1 and sn-3 positions and the original fatty acids at the sn-2 position.
Interesterification: This process results in the rearrangement of fatty acids within and between triglyceride molecules. mdpi.com This can be used to alter the physical properties of the lipid mixture.
Alcoholysis: In the presence of an alcohol, lipases can catalyze the production of fatty acid alkyl esters and glycerol. scielo.br This could be a pathway to produce valuable oleochemicals from this compound.
These enzymatic transformations can lead to the synthesis of novel triglycerides with tailored physical and nutritional properties, opening up applications in various industries. mdpi.comnih.gov
Methodological Advancements in Lipid Analysis and Characterization
The characterization of complex lipids like this compound requires sophisticated analytical techniques. The separation and identification of individual triglyceride species within a mixture is a significant challenge due to the vast number of potential isomers. nih.gov
Several chromatographic and spectroscopic methods are employed for the detailed analysis of such complex lipids:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating triglycerides based on their partition number, which is related to the chain length and degree of unsaturation of the fatty acyl chains. dss.go.th The use of light-scattering detectors or mass spectrometers (LC-MS) enhances the detection and identification of the separated triglycerides. sielc.comlcms.czmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another cornerstone in lipid analysis. youtube.com While direct analysis of intact triglycerides by GC can be challenging due to their high molecular weight, it is an excellent method for determining the fatty acid composition after transesterification to more volatile fatty acid methyl esters (FAMEs). youtube.com
Thin-Layer Chromatography (TLC): TLC is a valuable technique for the separation of lipid classes. aocs.orgresearchgate.net It can be used for both analytical and preparative purposes, allowing for the isolation of specific lipid fractions for further analysis. aocs.orgresearchgate.net
The combination of these techniques provides a comprehensive toolkit for the detailed characterization of this compound and its derivatives, which is crucial for quality control and for understanding structure-function relationships in various applications.
Sustainable Production Strategies and Bio-sourced Material Integration
The production of this compound can be approached from a sustainability perspective by utilizing renewable raw materials and environmentally friendly processes. Vegetable oils, which are mixtures of various triglycerides, are a primary bio-sourced feedstock. wikipedia.org The desired mixed-acid triglyceride can be synthesized through the enzymatic or chemical interesterification of a suitable blend of vegetable oils or their constituent fatty acids.
Furthermore, waste cooking oil presents a low-cost and sustainable feedstock for the production of valuable lipid-based chemicals. mdpi.com The transesterification of waste oils can yield fatty acid methyl esters, which can then be used as building blocks for the synthesis of specific triglycerides like this compound. acs.orgresearchgate.netsaudijournals.com
The integration of biocatalysis, as discussed in section 6.3, is central to sustainable production strategies. mdpi.comnih.gov Enzymatic processes operate under mild conditions, reduce energy consumption, and minimize waste generation compared to traditional chemical methods. By leveraging these sustainable approaches, this compound can be produced in a manner that aligns with the principles of a circular bioeconomy.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2,3-Bis(decanoyloxy)propyl tetradecanoate in a laboratory environment?
- Methodological Answer : Synthesis involves sequential esterification of glycerol with decanoyl and tetradecanoyl chlorides under anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) or H₂SO₄ are used to drive the reaction. Purification is achieved via silica gel column chromatography (eluent: hexane/ethyl acetate gradient). Purity is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For structurally similar triacylglycerols, this approach is validated in , which describes analogous esterification steps .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester bond formation and acyl chain positions. Peaks at δ ~4.1–4.3 ppm (glycerol backbone protons) and δ ~170–175 ppm (ester carbonyl carbons) are diagnostic.
- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF identifies the molecular ion peak (expected m/z: ~683.0 for C₄₇H₈₈O₇).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/isopropanol mobile phase) assesses purity (>95%). highlights similar analytical workflows for triacylglycerol derivatives .
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer : Store the compound under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize oxidation and hydrolysis. Desiccants (e.g., silica gel) should be included in storage containers. Stability tests (via periodic HPLC or TLC) are recommended. , though focused on a related compound, emphasizes moisture and heat avoidance .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the phase behavior of this compound in lipid bilayer systems?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures (Tₘ) by monitoring heat flow during heating/cooling cycles (e.g., 0.5°C/min ramp rate).
- Langmuir-Blodgett Monolayer Studies : Compressibility isotherms determine packing density and lateral pressure at the air-water interface.
- X-ray Diffraction (XRD) : Resolves lamellar spacing in multilamellar vesicles. discusses analogous phospholipid phase behavior using these techniques .
Q. How can researchers resolve contradictions in thermal stability data of this compound across studies?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. O₂) to differentiate oxidative vs. thermal degradation.
- Reproducibility Checks : Standardize heating rates (e.g., 10°C/min) and sample preparation (lyophilized vs. solvent-cast films).
- Purity Validation : Use HPLC ( ) to rule out impurities affecting stability . Contradictions often arise from variable acyl chain packing, as noted in for triacylglycerols .
Q. What experimental approaches are used to study the interaction of this compound with model lipid membranes?
- Methodological Answer :
- Fluorescence Anisotropy : Embed diphenylhexatriene (DPH) probes in liposomes to monitor membrane fluidity changes.
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to quantify binding kinetics.
- Neutron Scattering : Resolve molecular orientation in bilayers. references lipid nanoparticle interactions using similar techniques .
Q. How can ATR-FTIR spectroscopy be applied to study isomerization in this compound?
- Methodological Answer :
- Sample Preparation : Dissolve the compound in chloroform and cast films on ATR crystals.
- Spectral Analysis : Focus on C=O ester (~1740 cm⁻¹) and C=C (cis/trans ~720–980 cm⁻¹) regions. Compare with trielaidin (trans) and triolein (cis) standards (). Deconvolute overlapping peaks using software (e.g., OMNIC) to quantify isomer ratios .
Q. What strategies are effective for incorporating this compound into lipid nanoparticle (LNP) formulations for drug delivery?
- Methodological Answer :
- Microfluidic Mixing : Combine with ionizable lipids (e.g., ALC-0315 analogue), cholesterol, and PEG-lipids at precise ratios (e.g., 50:38.5:10:1.5 molar %).
- Characterization : Dynamic light scattering (DLS) for size (target: 80–120 nm), zeta potential for surface charge, and cryo-TEM for morphology. and detail LNP formulation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
